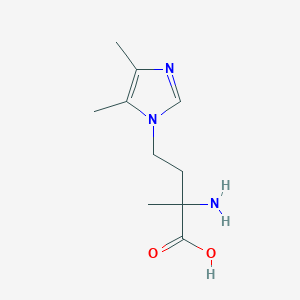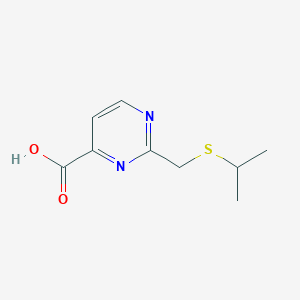
(S)-2-Amino-6-methoxyhex-4-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-6-methoxyhex-4-ynoic acid is an organic compound with a unique structure that includes an amino group, a methoxy group, and a terminal alkyne
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-methoxyhex-4-ynoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2-amino-4-pentynoic acid and methanol. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-6-methoxyhex-4-ynoic acid may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-6-methoxyhex-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as ozone (O3) or potassium permanganate (KMnO4) can be used under controlled conditions to oxidize the alkyne group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield aldehydes or ketones, while reduction of the amino group can produce primary or secondary amines.
Applications De Recherche Scientifique
(2S)-2-amino-6-methoxyhex-4-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-6-methoxyhex-4-ynoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the alkyne group can participate in covalent bonding with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-pentynoic acid: Similar structure but lacks the methoxy group.
6-methoxyhex-4-ynoic acid: Similar structure but lacks the amino group.
2-amino-6-methoxyhexanoic acid: Similar structure but lacks the alkyne group.
Uniqueness
(2S)-2-amino-6-methoxyhex-4-ynoic acid is unique due to the presence of both an amino group and a methoxy group attached to a terminal alkyne
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
(2S)-2-amino-6-methoxyhex-4-ynoic acid |
InChI |
InChI=1S/C7H11NO3/c1-11-5-3-2-4-6(8)7(9)10/h6H,4-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
Clé InChI |
LQEHMIZJVHPCTH-LURJTMIESA-N |
SMILES isomérique |
COCC#CC[C@@H](C(=O)O)N |
SMILES canonique |
COCC#CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)
